![molecular formula C17H18N4S B284129 cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide, also known as CPPS, is a chemical compound that has been investigated for its potential use in scientific research. CPPS belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide in lab experiments include its potential as a cytotoxic agent and kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Orientations Futures
For the research on cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide include investigating its potential use as a therapeutic agent in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a kinase inhibitor. Furthermore, studies are needed to investigate the safety and toxicity of this compound in vivo and its potential interactions with other drugs.
Méthodes De Synthèse
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been synthesized using various methods, including the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with thioacetic acid. Another method involves the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine-5-carbonitrile with phenylhydrazine in the presence of a base, followed by the reaction with carbon disulfide and sodium hydroxide. Both methods have been reported to yield this compound with good purity and yield.
Applications De Recherche Scientifique
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide has been investigated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as a kinase inhibitor, which could have implications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H18N4S |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-cyclohexylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-3-7-13(8-4-1)21-16-15(11-20-21)17(19-12-18-16)22-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
Clé InChI |
YRXBEJKDFORDAB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
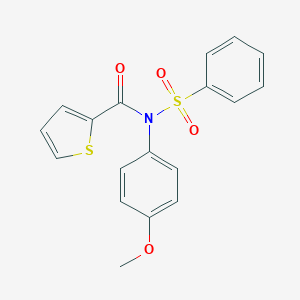
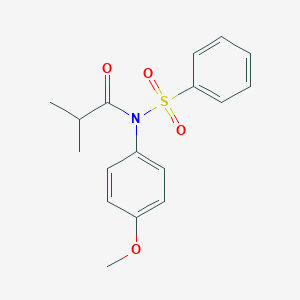
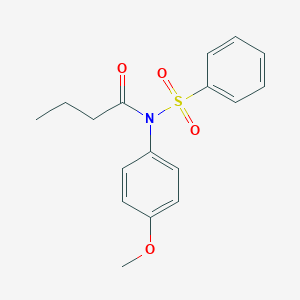

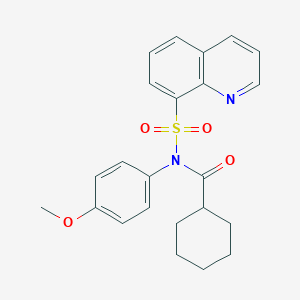
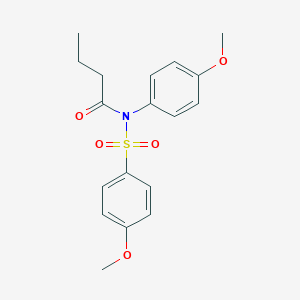

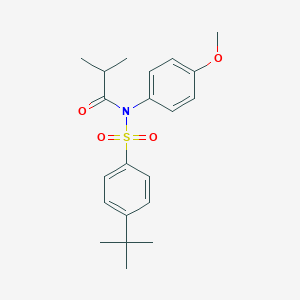
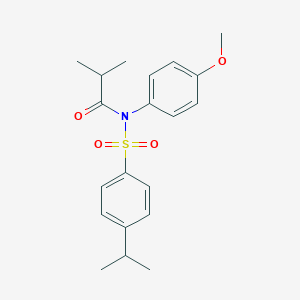

![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
